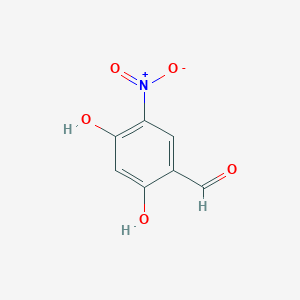

2,4-Dihydroxy-5-nitrobenzaldehyde

説明

Contextual Significance within Synthetic Organic Chemistry, Medicinal Chemistry, and Materials Science Research.

In synthetic organic chemistry , 2,4-Dihydroxy-5-nitrobenzaldehyde serves as a valuable intermediate. The aldehyde group readily participates in condensation reactions, particularly in the synthesis of Schiff bases and coumarin (B35378) derivatives. Schiff bases, formed by the reaction of an aldehyde with a primary amine, are pivotal in the development of novel compounds with diverse applications. Similarly, coumarins, a class of lactones, can be synthesized from salicylaldehyde (B1680747) derivatives and are known for their broad range of biological activities and use in fragrances and pharmaceuticals. nih.govnih.gov

The significance of this compound in medicinal chemistry stems from the biological activities associated with its constituent functional groups. The nitro group, a known pharmacophore, is present in numerous antimicrobial and anticancer agents. researchgate.net The dihydroxy-substituted benzene (B151609) ring is a feature of many natural and synthetic compounds with therapeutic properties. The combination of these groups on a single scaffold makes this compound a promising starting material for the synthesis of new bioactive molecules. For instance, derivatives of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide have shown a broad spectrum of antibacterial and antifungal activities. bldpharm.com

In materials science , functionalized benzaldehydes are utilized in the creation of advanced materials. Benzaldehyde-functionalized polymers can self-assemble into vesicles, which have potential applications in drug delivery and diagnostics. nih.govacs.org Furthermore, the design of metal-organic frameworks (MOFs) with specific functionalities for applications such as catalysis and gas storage often relies on strategically substituted organic linkers, a role for which derivatives of this compound could be explored. researchgate.net

Overview of Established and Emerging Research Directions.

Established research involving compounds structurally related to this compound has largely focused on their utility in synthesizing heterocyclic compounds and as precursors for dyes and pigments. The reaction of similar hydroxy-nitrobenzaldehydes to form 2,4-dinitrophenylhydrazones for analytical purposes is a well-documented application. nih.gov

Emerging research is venturing into more complex applications. One area of growing interest is the development of "task-specific" ionic liquids, where functionalized benzaldehydes can be incorporated to create solvents with unique reactive or extractive properties. researchgate.net Another promising direction is the synthesis of novel quinoline (B57606) derivatives, a class of nitrogen-containing heterocycles with significant pharmacological importance, which can be approached through annulation reactions involving substituted benzaldehydes.

Identification of Key Academic Challenges and Research Gaps.

A primary challenge in working with polyfunctionalized aromatic compounds like this compound is achieving regioselectivity in chemical transformations. The presence of multiple reactive sites can lead to a mixture of products, complicating synthesis and purification. mdpi.com The development of efficient and selective synthetic methods is therefore a key area of ongoing research.

A significant research gap is the limited availability of in-depth studies specifically focused on this compound itself, with much of the current literature focusing on its isomers or related compounds. This scarcity of direct research hinders a full understanding of its unique properties and potential applications. Further investigation into its coordination chemistry with various metal ions could unveil novel catalytic or material properties. Moreover, comprehensive biological evaluation of a wider range of its derivatives is needed to fully explore its medicinal chemistry potential. The high reactivity of its multiple functional groups also presents analytical challenges in its characterization and in monitoring its reactions. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 53844-98-7 |

| Molecular Formula | C₇H₅NO₅ |

| Molecular Weight | 183.12 g/mol |

| Appearance | Solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

This data is compiled from publicly available chemical supplier information. bldpharm.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Schiff bases |

| Coumarins |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide |

| 2,4-dinitrophenylhydrazones |

Structure

3D Structure

特性

IUPAC Name |

2,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDICCJVJOMHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352772 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53844-98-7 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2,4 Dihydroxy 5 Nitrobenzaldehyde

Historical and Contemporary Synthetic Routes to 2,4-Dihydroxy-5-nitrobenzaldehyde

The preparation of this compound has evolved from classical nitration reactions to more refined catalytic and environmentally conscious methods.

Regioselective Nitration Approaches of Dihydroxybenzaldehyde Precursors

The principal and most direct method for synthesizing this compound is the electrophilic nitration of 2,4-dihydroxybenzaldehyde (B120756). The hydroxyl groups at positions C2 and C4 are activating and ortho-, para-directing, which theoretically allows for substitution at positions 3, 5, and 6. However, the nitration occurs with high regioselectivity at the C5 position. This preference is attributed to the electronic directing effects of the two hydroxyl groups and the steric hindrance posed by the aldehyde group, which disfavors substitution at the C3 and C6 positions.

Standard procedures involve the use of a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, added to a solution of 2,4-dihydroxybenzaldehyde in a solvent like acetic acid. The reaction is carefully controlled at low temperatures (e.g., below 5°C) to manage the exothermic nature of the nitration and to prevent the formation of undesired byproducts. Upon completion, the product is commonly precipitated by introducing the reaction mixture to ice water, followed by filtration, washing, and purification, often through recrystallization from ethanol.

A similar strategy can be applied to other precursors, such as the nitration of salicylaldehyde (B1680747). An initial nitration yields a mixture of 3- and 5-nitrosalicylaldehyde, which upon a second nitration step, can produce 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com

Exploration of Metal-Catalyzed Syntheses (e.g., involving Lanthanum(III) and Cerium(III) Salts)

To enhance synthetic efficiency and promote milder reaction conditions, metal-catalyzed nitration reactions have been explored. While specific examples detailing the use of Lanthanum(III) and Cerium(III) salts for the direct synthesis of this compound are not extensively documented in the provided results, the use of other metal-containing reagents is known. For instance, a patented method describes the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) using a reagent that comprises zinc chloride, water, and hydrogen chloride. google.comgoogle.com This indicates a precedent for using metal-based reagents in the synthesis of related nitro-dihydroxybenzaldehyde compounds, often to facilitate dealkylation steps to reveal the hydroxyl groups. google.comgoogle.comprepchem.com The general principle of using Lewis acid catalysts, such as lanthanide salts, is to activate the nitrating agent, thereby enabling the reaction to proceed under less harsh conditions than traditional strong acid methods.

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. skpharmteco.com For the synthesis of compounds like this compound, this involves developing methods that reduce hazardous waste and energy consumption. Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. skpharmteco.com

Catalytic Reactions: Employing catalysts that allow for high yields under milder conditions, reducing energy input and the need for stoichiometric, often hazardous, reagents.

Renewable Resources: Utilizing renewable feedstocks and energy sources. For example, concentrated solar radiation has been used in conjunction with natural catalysts like lemon juice for related syntheses, highlighting a move towards sustainable energy. nih.gov

While specific green synthesis protocols for this compound are emerging, the broader trends in organic synthesis point towards the adoption of solid acid catalysts to replace corrosive liquid acids and the use of solvent-free or alternative solvent systems. skpharmteco.comnih.gov

Preparation of this compound Analogs and Isomers for Comparative Studies

The synthesis of structural analogs and isomers is crucial for understanding structure-activity relationships. This involves preparing compounds where the nitro group is at a different position or where other substituents are present on the aromatic ring.

The preparation of the isomer 2,4-dihydroxy-3-nitrobenzaldehyde would necessitate a different synthetic approach to direct the nitro group to the C3 position. This often requires the use of protecting groups to block the more electronically favored C5 position on the 2,4-dihydroxybenzaldehyde precursor before performing the nitration step.

Another strategy involves starting with an already substituted molecule. For example, 3-nitrobenzaldehyde (B41214) is a key intermediate for various compounds and can be synthesized through several routes, with direct nitration of benzaldehyde (B42025) being a high-yielding, single-step reaction. ijpsonline.com The synthesis of other isomers, such as o-nitrobenzaldehyde , is well-established and involves the oxidation of o-nitrotoluene followed by hydrolysis. orgsyn.org

Furthermore, analogs can be created by modifying the precursor. The alkylation of 2,4-dihydroxybenzaldehyde, for instance, can be controlled to achieve regioselective substitution at the C4 hydroxyl group, creating 4-alkoxy-2-hydroxybenzaldehydes. nih.govnih.gov These modified precursors could then undergo nitration to yield a different set of analogs for comparative analysis.

Interactive Table of Synthetic Reactions Below is a summary of reaction data for the synthesis of nitrobenzaldehyde derivatives.

| Product | Precursor | Reagents | Conditions | Yield | Reference |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, Hydrochloric acid | Stirred at 90°C for 17 h | 72.6% (pure) | google.comgoogle.com |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | 5-Nitrovanillin | Hydrobromic acid, Acetic acid | Refluxed for 20 h | 80% | prepchem.com |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | Salicylaldehyde | Conc. H₂SO₄, Conc. HNO₃ | 0°C, then room temp. for 2-3 hrs | 85% | oatext.com |

| o-Nitrobenzaldehyde | o-Nitrotoluene diacetate | Hydrochloric acid, Water, Ethanol | Refluxed for 45 minutes | 74% | orgsyn.org |

| 4-Alkoxy-2-hydroxybenzaldehydes | 2,4-Dihydroxybenzaldehyde | Alkyl bromide, CsHCO₃ | 80°C in Acetonitrile (B52724) for 4 h | Up to 95% | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 2,4 Dihydroxy 5 Nitrobenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is a primary site for nucleophilic addition and condensation reactions, leading to the formation of a wide variety of heterocyclic and acyclic compounds.

Condensation Reactions

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of 2,4-dihydroxy-5-nitrobenzaldehyde, it can react with ketones containing α-hydrogens in the presence of a base. The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an α,β-unsaturated ketone, a chalcone (B49325) derivative. This reaction is a classic example of a crossed aldol (B89426) condensation. wikipedia.orgmagritek.com

Biginelli Reaction: This multicomponent reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are of significant interest in medicinal chemistry. wikipedia.orgmdpi.comfrontiersin.org The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The currently accepted mechanism, proposed by Kappe, suggests the initial formation of an N-acyliminium ion from the aldehyde and urea. illinois.edu This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone ring. organic-chemistry.orgillinois.edu However, studies have shown that the reactivity of some substituted benzaldehydes in the Biginelli reaction can be influenced by the nature and position of the substituents. For instance, the presence of a hydroxyl group at the ortho position, as in 2,4-dihydroxybenzaldehyde (B120756), has been reported to hinder the reaction. mdpi.com

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophile precursor | This compound |

| β-Ketoester | Nucleophile | Ethyl acetoacetate |

| Urea/Thiourea | Provides the N-C-N backbone of the pyrimidine (B1678525) ring | Urea |

Schiff Base Formation and Subsequent Reactivity

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. ijmcmed.orgresearchgate.net This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. ijmcmed.org The resulting Schiff bases, containing the C=N (azomethine) group, are versatile intermediates. ijmcmed.orgnih.gov The presence of hydroxyl and nitro groups on the aromatic ring can influence the electronic properties and subsequent reactivity of the Schiff base. researchgate.net These compounds are known to form stable complexes with various transition metal ions through the coordination of the azomethine nitrogen and the phenolic oxygen atoms. researchgate.net

Hydrazone Formation and Derivatives

Reacting this compound with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626), yields hydrazones. nih.govvjs.ac.vn This reaction is a condensation process where the nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the aldehyde, followed by dehydration. uobaghdad.edu.iq The resulting hydrazones possess the R-CH=N-NHR' structure and have been investigated for various applications. nih.govdergipark.org.tr The product of the reaction between 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2,4-dinitrophenylhydrazine has been characterized, revealing a nearly planar molecular structure stabilized by intramolecular hydrogen bonds. nih.gov Hydrazones can exist as keto-enol tautomers and in different stereoisomeric forms (E/Z). nih.govdergipark.org.tr

Knoevenagel Condensation for Dicyanostyrene Derivatives

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed by a weak base. nih.govwikipedia.org When this compound is reacted with an active methylene compound like malononitrile, it leads to the formation of dicyanostyrene derivatives. nih.govresearchgate.net The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated product. nih.gov These resulting dicyanostyrene derivatives are important intermediates in the synthesis of various functional materials. unifap.br

| Reactant | Role |

|---|---|

| This compound | Carbonyl component (electrophile) |

| Malononitrile | Active methylene compound (nucleophile precursor) |

| Weak Base (e.g., piperidine, amine-functionalized catalyst) | Catalyst for carbanion formation |

Phenolic Hydroxyl Group Reactivity

The two phenolic hydroxyl groups on the aromatic ring of this compound are also sites for chemical modification, primarily through reactions like esterification and etherification.

Chelation and Complexation Studies with Metal Ions

This compound, with its hydroxyl and carbonyl groups, possesses significant potential for acting as a chelating agent, binding to various metal ions. While direct studies on the complexation of this compound are not extensively documented, its derivatives, particularly Schiff bases, have been widely investigated for their coordination chemistry.

Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. The Schiff bases derived from hydroxylated benzaldehydes are excellent ligands due to the presence of multiple coordination sites (phenolic oxygen and imine nitrogen). These ligands can form stable complexes with a variety of transition metal ions.

For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been used to synthesize complexes with metal ions like Cu(II), Ni(II), and Zn(II). chemistry-reaction.com Spectroscopic and magnetic studies of these complexes often reveal their geometry. For example, some Cu(II) and Ni(II) complexes adopt a square-planar geometry, while Zn(II) complexes can be tetrahedral. chemistry-reaction.com The formation of these complexes is confirmed by techniques such as IR spectroscopy, which shows a shift in the vibrational frequencies of the C=N and phenolic C-O bonds upon coordination to the metal ion.

The introduction of a nitro group, as in this compound, can modulate the electronic properties of the resulting Schiff base ligand and, consequently, the properties of the metal complexes. The electron-withdrawing nature of the nitro group can influence the stability and reactivity of the complexes. Studies on Schiff bases derived from 5-nitrosalicylaldehyde have shown the formation of stable, square-planar complexes with Co(II). acs.org

The general approach to synthesizing these metal complexes involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent, often with heating. The resulting complexes can then be characterized by various spectroscopic and analytical methods to determine their structure and properties.

Interactive Table: Examples of Metal Complexes with Schiff Bases Derived from Substituted Salicylaldehydes

| Schiff Base Precursor | Metal Ion | Proposed Geometry | Reference |

| Schiff base of 2,4-dihydroxybenzaldehyde and α-naphthylamine | Cu(II), Ni(II) | Square-planar | chemistry-reaction.com |

| Schiff base of 2,4-dihydroxybenzaldehyde and α-naphthylamine | Zn(II) | Tetrahedral | chemistry-reaction.com |

| Schiff base of 5-nitrosalicylaldehyde and various diamines | Co(II) | Square-planar | acs.org |

Oxidative Transformations (e.g., Dakin Oxidation Considerations)

The Dakin oxidation is a chemical reaction that transforms an ortho- or para-hydroxybenzaldehyde or hydroxyacetophenone into a benzenediol and a carboxylate, using hydrogen peroxide in a basic medium. wikipedia.org This reaction is a type of Baeyer-Villiger oxidation. alfa-chemistry.com

For this compound, the Dakin oxidation would be expected to convert the aldehyde group into a hydroxyl group, potentially yielding 5-nitrobenzene-1,2,4-triol. The reaction mechanism involves the nucleophilic attack of a hydroperoxide ion on the carbonyl carbon, followed by the migration of the aryl group and subsequent hydrolysis of the resulting ester. wikipedia.org

The presence of substituents on the aromatic ring significantly influences the rate and outcome of the Dakin oxidation. Electron-donating groups, such as hydroxyl groups, in the ortho or para position to the carbonyl group generally facilitate the reaction. organic-chemistry.org Conversely, electron-withdrawing groups can affect the migratory aptitude of the aryl group. wikipedia.org In the case of this compound, the two hydroxyl groups are expected to activate the ring towards this transformation, while the electron-withdrawing nitro group might influence the reaction rate and potentially lead to side products.

Alternative oxidation methods for aldehydes exist. For instance, under certain conditions, aldehydes can be oxidized to carboxylic acids. nih.gov However, the specific conditions of the Dakin reaction (alkaline hydrogen peroxide) favor the formation of phenols over carboxylic acids for hydroxy-substituted benzaldehydes. alfa-chemistry.com Recent advancements in the Dakin oxidation include the use of milder conditions and more sustainable reagents, such as electrochemically generated peroxodicarbonate, which can efficiently oxidize various hydroxybenzaldehydes to the corresponding phenols in high yields. rsc.org

Nitro Group Reactivity and Transformations

Reduction Pathways to Amino Derivatives

The reduction of the nitro group in this compound to an amino group would yield the corresponding 5-amino-2,4-dihydroxybenzaldehyde. This transformation is a crucial step in the synthesis of various biologically active compounds and chemical intermediates.

A common and effective method for this reduction is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com However, care must be taken to achieve chemoselectivity, as the aldehyde group can also be reduced under these conditions. ncert.nic.in

To selectively reduce the nitro group while preserving the aldehyde and hydroxyl functionalities, various chemical reducing agents can be employed. A mixture of a metal powder, like iron (Fe) or zinc (Zn), in an acidic medium (e.g., acetic acid) is a classic and mild method for nitro group reduction. commonorganicchemistry.com Another approach involves the use of tin(II) chloride (SnCl2), which is also known for its mildness and selectivity. commonorganicchemistry.com

Hydrazine-based reducing systems have also been shown to be effective. For example, hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively reduce aromatic nitro groups at room temperature, even in the presence of other reducible groups like phenols. Sodium sulfide (B99878) (Na2S) is another reagent that can be used for the selective reduction of nitro groups, particularly when other methods are not suitable. commonorganicchemistry.com

Interactive Table: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Key Features | Reference |

| H₂/Pd/C | High efficiency, but may also reduce other functional groups. | commonorganicchemistry.com |

| Fe/Acid (e.g., Acetic Acid) | Mild and selective for nitro groups. | commonorganicchemistry.com |

| Zn/Acid (e.g., Acetic Acid) | Mild and selective, similar to iron. | commonorganicchemistry.com |

| SnCl₂ | Mild reducing agent for nitro groups. | commonorganicchemistry.com |

| Hydrazine glyoxylate/Zn or Mg | Selective reduction at room temperature. | |

| Na₂S | Useful alternative when other methods are incompatible. | commonorganicchemistry.com |

Exploration of Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring of this compound will direct the position of the incoming electrophile. The directing effects of the substituents are determined by their ability to donate or withdraw electron density from the ring through resonance and inductive effects. lumenlearning.com

The substituents on this compound are:

Two hydroxyl (-OH) groups: These are strongly activating and ortho, para-directing groups due to the lone pairs of electrons on the oxygen atoms, which can be delocalized into the benzene ring through resonance. unizin.org

An aldehyde (-CHO) group: This is a deactivating and meta-directing group. The carbonyl group withdraws electron density from the ring through both resonance and induction. libretexts.org

A nitro (-NO₂) group: This is a strongly deactivating and meta-directing group, withdrawing electron density from the ring. youtube.com

Therefore, an incoming electrophile will preferentially substitute at the positions ortho or para to the hydroxyl groups. In this compound, the available positions are C3 and C6. Position C6 is para to the C2-hydroxyl group and ortho to the C4-hydroxyl group. Position C3 is ortho to both the C2 and C4 hydroxyl groups. The steric hindrance from the adjacent aldehyde and nitro groups might influence the regioselectivity between these two positions.

Mechanistic Investigations of Specific Reaction Pathways

Kinetic Studies and Reaction Pathway Elucidation

Detailed mechanistic and kinetic studies on reactions involving this compound are not widely available. However, studies on similar molecules can provide insights into the potential reaction pathways and factors influencing their rates.

A computational study using Density Functional Theory (DFT) investigated the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction compared to 4-hydroxybenzaldehyde (B117250). mdpi.com The study suggested that the presence of the ortho-hydroxyl group in 2,4-dihydroxybenzaldehyde increases the activation energy of the rate-determining step, thus hindering the reaction. mdpi.com This highlights the significant electronic and steric effects that substituents can have on reaction mechanisms and kinetics.

Kinetic studies on the oxidation of 4-hydroxybenzaldehyde by permanganate (B83412) in acidic media have been conducted. sphinxsai.com These studies determined the order of the reaction with respect to the oxidant, substrate, and acid concentration, providing valuable information about the reaction mechanism. sphinxsai.com Such studies often involve monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectrophotometry. sphinxsai.com

Elucidating reaction mechanisms often involves a combination of experimental techniques, such as identifying intermediates and products, and computational modeling. For complex reactions, understanding the step-by-step pathway, including the formation of any transient species, is crucial for optimizing reaction conditions and predicting outcomes.

Influence of Substituent Effects on Reactivity

The chemical behavior of this compound is intricately governed by the electronic and steric interplay of its three functional groups: two hydroxyl (-OH) groups, a nitro (-NO2) group, and an aldehyde (-CHO) group, all attached to a benzene ring. These substituents modulate the electron density distribution across the aromatic system and influence the reactivity of each functional group, dictating the compound's role in various chemical transformations.

Impact on the Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution is significantly reduced by the presence of the nitro and aldehyde groups. These groups withdraw electron density from the ring, making it less nucleophilic. While the hydroxyl groups donate electron density, their activating effect is largely counteracted by the two powerful deactivating groups.

In substituted benzaldehydes, the nature of the substituent determines the position of further substitution. An -OH group typically directs incoming electrophiles to the ortho and para positions, whereas a -CHO group directs them primarily to the meta position. libretexts.org In this compound, the positions are already heavily substituted. The remaining open position (C6) is ortho to the C1-aldehyde and meta to the C4-hydroxyl and C5-nitro groups, making further electrophilic substitution challenging.

Impact on Aldehyde Group Reactivity

The reactivity of the aldehyde's carbonyl carbon is highly sensitive to the electronic effects of the other ring substituents. Electron-withdrawing groups generally increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub

The strong electron-withdrawing nitro group on the ring enhances the electrophilicity of the aldehyde carbon. pressbooks.pub However, this effect is modulated by the electron-donating hydroxyl groups. Furthermore, steric hindrance and intramolecular interactions, such as hydrogen bonding, can play a significant role.

A computational study on the Biginelli reaction highlighted the dramatic effect of an ortho-hydroxyl group. mdpi.com The study compared the reactivity of 4-hydroxybenzaldehyde with 2,4-dihydroxybenzaldehyde and found that the latter was significantly less reactive. The presence of the hydroxyl group at the C2 position (ortho to the aldehyde) was found to increase the activation energy for the initial condensation step by approximately 150 kJ/mol. mdpi.com This deactivation is attributed to the ortho-hydroxyl group hindering the necessary polarization of the carbonyl group for nucleophilic attack. mdpi.com

Research on the Claisen-Schmidt condensation of nitro-substituted benzaldehydes also indicates that the nitro substituent can decrease reactivity towards nucleophilic addition under certain basic conditions, as it reduces the electron density on the aromatic ring and subsequently the positive charge on the carbonyl carbon. jocpr.com This suggests that the reaction conditions and the specific nucleophile are critical in determining the ultimate effect of the substituents.

| Substituted Benzaldehyde (B42025) | Reaction | Observation | Reference |

| p-Nitrobenzaldehyde | Nucleophilic Addition | More reactive toward nucleophiles than p-methoxybenzaldehyde due to the electron-withdrawing nitro group. | pressbooks.pub |

| 2,4-Dihydroxybenzaldehyde | Biginelli Reaction (with thiourea) | Significantly less reactive than 4-hydroxybenzaldehyde. The ortho-OH group increases the activation energy. | mdpi.com |

| 2-Nitrobenzaldehyde | Claisen-Schmidt Condensation | Reaction with 4-methoxyacetophenone did not yield the expected chalcone, suggesting decreased reactivity under basic conditions. | jocpr.com |

This table provides an interactive overview of how different substituents on a benzaldehyde ring affect its reactivity in various chemical reactions.

Impact on Hydroxyl Group Reactivity and Intramolecular Interactions

The substituents profoundly influence the properties of the hydroxyl groups, particularly their acidity and participation in hydrogen bonding. The electron-withdrawing nitro and aldehyde groups increase the acidity of the phenolic hydroxyl groups by stabilizing the corresponding phenoxide anions.

Furthermore, intramolecular hydrogen bonding is a key feature in molecules like substituted salicylaldehydes. nih.govresearchgate.net In this compound, an intramolecular hydrogen bond can form between the ortho-hydroxyl group (C2-OH) and the aldehyde's carbonyl oxygen. This interaction contributes to the molecule's conformational rigidity.

Studies on substituted salicylaldehydes have shown that the substituent effect from a para-nitro group on the proton-donating hydroxyl group is significantly strong. nih.govresearchgate.net The presence of electron-withdrawing groups, such as the nitro group, generally favors stronger hydrogen bonding. nih.gov This intramolecular hydrogen bond can, in turn, affect the reactivity of the aldehyde group by reducing the electrophilicity of the carbonyl carbon and sterically shielding it from attack. mdpi.com

| Interaction | Influencing Groups | Effect on Reactivity | Reference |

| Intramolecular Hydrogen Bonding | Ortho-Hydroxyl and Aldehyde | Stabilizes the molecule; can decrease aldehyde reactivity by reducing carbonyl electrophilicity and increasing steric hindrance. | mdpi.com |

| Electron Withdrawal | Nitro and Aldehyde Groups | Increases the acidity of the phenolic hydroxyl groups. | cymitquimica.com |

| Resonance Donation | Hydroxyl Groups | Counteracts the electron-withdrawing effects, modulating overall ring and functional group reactivity. | libretexts.org |

This table summarizes the key intramolecular interactions and substituent effects within this compound and their influence on its chemical reactivity.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dihydroxy 5 Nitrobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural assignment of 2,4-Dihydroxy-5-nitrobenzaldehyde and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the connectivity of atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, in a related compound, 3-nitrobenzaldehyde (B41214), the aldehyde proton appears at a characteristic downfield shift of δ 10.14 ppm in the ¹H NMR spectrum. oxinst.com The aromatic protons of nitrobenzaldehydes typically resonate in the region of δ 7.5–8.5 ppm due to the deshielding effect of the nitro group. oxinst.com

To resolve complex spectral overlaps and establish definitive atomic connections, 2D NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. oxinst.comsdsu.edu For example, in the ¹H-¹H COSY spectrum of 3-nitrobenzyl alcohol, a reduction product of 3-nitrobenzaldehyde, clear correlations are observed between coupled aromatic protons. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is crucial for assigning carbon signals based on their attached protons. youtube.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzaldehyde (B42025) Derivatives This table presents typical chemical shift ranges for functional groups found in benzaldehyde derivatives, based on available literature data. Specific values for this compound may vary.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 – 10.2 | ~192 rsc.org |

| Aromatic (Ar-H) | 7.5 – 8.5 oxinst.com | 120 - 150 rsc.org |

| Hydroxyl (-OH) | 10.5 – 12.0 (broad) | - |

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing this compound in its solid forms, including different crystalline polymorphs and amorphous states. ssNMR can distinguish between different packing arrangements and intermolecular interactions present in the solid state, which are averaged out in solution. This technique is crucial for understanding the physical properties of the compound in its solid form, which can have significant implications for its stability and formulation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. pnnl.gov This precision allows for the determination of the elemental formula of this compound, which has a molecular weight of 183.12 g/mol and a formula of C₇H₅NO₅. bldpharm.comnih.govnih.gov For example, HRMS analysis of a derivative, 2,4-dihydroxybenzaldehyde (B120756) oxime complexed with palladium, showed an experimental m/z that was in close agreement with the calculated value, confirming its elemental composition. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the parent ion. nih.govnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nationalmaglab.org The analysis of these fragments provides valuable structural information. For instance, in related nitroaromatic compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂). researchgate.net The fragmentation of protonated aldehydes and alcohols has been shown to occur in a stepwise manner with increasing energy. rsc.org

Table 2: Expected Molecular and Fragment Ions for this compound in Mass Spectrometry

| Ion | Formula | Expected m/z |

|---|---|---|

| [M-H]⁻ | [C₇H₄NO₅]⁻ | 182 |

| [M-NO₂]⁻ | [C₇H₄O₃]⁻ | 136 |

| [M-H-CO]⁻ | [C₆H₃NO₄]⁻ | 154 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. researchgate.netmdpi.com

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The hydroxyl (-OH) groups will exhibit broad O-H stretching vibrations, typically in the range of 3200–3400 cm⁻¹. The nitro (-NO₂) group will show strong symmetric and asymmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The aldehyde (C=O) stretching vibration is expected to appear around 1700 cm⁻¹. researchgate.net In a similar compound, 2,4-dihydroxybenzaldehyde, azomethine (-CH=N) and hydroxyl (-OH) peaks were observed at 1653 and 3371 cm⁻¹, respectively. researchgate.net

Raman spectroscopy provides complementary information to FTIR. For the related 2,4-dihydroxybenzaldehyde, Raman spectra have been recorded to further characterize its vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3400 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 researchgate.net |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 researchgate.net |

| Aldehyde (C=O) | C=O Stretch | ~1700 researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational frequencies observed in the FT-IR spectrum of this compound and related compounds are detailed in the table below. The presence of hydroxyl (-OH), carbonyl (-CHO), and nitro (-NO2) groups gives rise to distinct peaks. For instance, the hydroxyl groups typically exhibit a broad absorption band in the high-frequency region due to hydrogen bonding. The carbonyl group of the aldehyde shows a strong absorption in the range of 1650-1700 cm⁻¹, while the nitro group has characteristic symmetric and asymmetric stretching vibrations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | 3200-3600 |

| Aldehyde (-CHO) | C=O Stretching | 1680-1715 |

| Nitro (-NO₂) | Asymmetric Stretching | 1500-1570 |

| Nitro (-NO₂) | Symmetric Stretching | 1335-1370 |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| C-H Bending (out-of-plane) | 800-900 |

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.

Studies on similar molecules, such as 2,4-dihydroxy benzaldehyde, show characteristic peaks for the hydroxyl and azomethine groups when reacted to form polymers. researchgate.net For nitrobenzaldehydes, the nitro group's twisting mode can be observed around 670-675 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectra can help in elucidating the molecular structure, particularly for the skeletal vibrations of the aromatic ring and the vibrations of the substituent groups.

A study on 2-nitro- and 4-nitrobenzaldehydes utilized FT-Raman spectroscopy to identify various vibrational modes. For instance, the out-of-plane bending mode for the C-H bonds in the aromatic ring was observed in the 860-900 cm⁻¹ region. The nitro group also exhibits distinct Raman signals. The FT-Raman spectrum of 2,4-dihydroxybenzaldehyde has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Symmetric Stretching | 1340-1360 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aldehyde (-CHO) | C-H Stretching | 2700-2900 |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For a derivative, 2-hydroxy-5-nitrobenzaldehyde (B32719), single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/n. nih.gov The analysis showed the molecule to be essentially planar, with the crystal structure stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov

Crystallization Techniques for X-ray Quality Crystals

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. crystallizationsystems.com Several techniques are commonly employed to grow crystals suitable for analysis:

Slow Evaporation: This method involves dissolving the compound in a suitable solvent to create a saturated or near-saturated solution. rochester.edu The container is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly, which can lead to the formation of well-ordered crystals. rochester.edu

Vapor Diffusion: This is a highly successful method, particularly when only small amounts of the compound are available. ufl.edumsu.edu The compound is dissolved in a solvent in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. ufl.edumsu.edu The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. ufl.edu

Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. rochester.edumsu.edu Crystals form at the interface between the two solvents. rochester.edumsu.edu

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. ufl.edu As the temperature decreases, the solubility of the compound drops, leading to crystallization. ufl.edu

Sublimation: For volatile compounds, sublimation can be an effective method. crystallizationsystems.comufl.edu The compound is heated under vacuum, and the vapor is allowed to deposit as crystals on a cooled surface. crystallizationsystems.comufl.edu

The choice of solvent is crucial in all these techniques, as it can significantly influence the crystal growth mechanism and even become incorporated into the crystal lattice. msu.edu

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Once the crystal structure is determined, a detailed analysis of the molecular conformation and intermolecular interactions can be performed. For aromatic aldehydes like this compound, the planarity of the molecule and the orientation of the substituent groups are of key interest.

Hydrogen Bonding: Hydrogen bonds play a crucial role in stabilizing the crystal structures of hydroxy-substituted benzaldehydes. In a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, an intramolecular O—H⋯O hydrogen bond was observed between the adjacent hydroxyl and nitro groups, forming a stable six-membered ring motif. nih.gov In the crystal lattice, molecules were linked by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov Similarly, in 2-hydroxy-5-nitrobenzaldehyde, an intramolecular O—H⋯O hydrogen bond creates a six-membered ring, and intermolecular C—H⋯O interactions and π–π stacking interactions further stabilize the crystal structure. nih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov It maps the electron distribution to define a surface around a molecule. By analyzing the distances from the surface to the nearest atoms inside and outside the surface, different types of intermolecular contacts can be identified and their relative contributions quantified.

For 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, Hirshfeld surface analysis revealed that H⋯O/O⋯H contacts were the most significant, accounting for 47.3% of the Hirshfeld surface area, followed by H⋯H (19.8%), C⋯O/O⋯C (12.0%), and C⋯H/H⋯C (8.5%) contacts. nih.gov In a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde, H···H contacts were the most prominent at 48.0%, followed by C···H/H···C interactions (19.7%) and C···C stacking interactions (12.8%). mdpi.com These analyses provide a detailed picture of the forces that govern the packing of molecules in the solid state.

Computational and Theoretical Chemistry Studies of 2,4 Dihydroxy 5 Nitrobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to describe its electronic properties. For substituted benzaldehydes, DFT calculations, often employing functionals like B3LYP or LSDA in conjunction with basis sets such as 6-311+G(d,p), are used to predict molecular parameters. tandfonline.comnih.gov

For a molecule like 2,4-Dihydroxy-5-nitrobenzaldehyde, DFT calculations would reveal key structural details. The molecule is largely planar, though the nitro group may be slightly twisted out of the plane of the benzene (B151609) ring. nih.gov An intramolecular hydrogen bond is expected between the hydroxyl group at position 2 and the oxygen of the aldehyde group, forming a stable six-membered ring motif, a common feature in similar structures. nih.govresearchgate.net DFT provides precise values for bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data from X-ray crystallography. nih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Characterizes the aldehyde carbonyl group. |

| C-NO₂ Bond Length | ~1.47 Å | Indicates the connection of the nitro group to the ring. |

| O-H···O H-bond | ~1.8 - 2.0 Å | Confirms the presence of a strong intramolecular hydrogen bond. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group and the electron-donating hydroxyl groups significantly influence the energies of these orbitals. FMO analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. numberanalytics.comnih.gov

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors Note: Values are illustrative for nitro-substituted phenolic compounds.

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A smaller gap implies higher reactivity and lower kinetic stability. |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.org These maps are color-coded to indicate different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. libretexts.orgsmu.edu

For this compound, an MEP map would show a high electron density (red) around the oxygen atoms of the hydroxyl and nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net Conversely, the area around the aldehyde hydrogen and the hydrogens of the aromatic ring would exhibit a more positive potential (blue or green), indicating them as potential sites for nucleophilic interaction. tandfonline.com MEP maps are invaluable for understanding intermolecular interactions and predicting reaction sites. researchgate.netsmu.edu

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. iaea.org For this compound, MD simulations can reveal its conformational flexibility, such as the rotation of the hydroxyl and aldehyde groups, and how these motions are influenced by the surrounding environment.

MD simulations are particularly useful for studying solvation effects. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how solvent molecules arrange themselves around the solute and how hydrogen bonds form and break. This provides insight into the molecule's solubility and how the solvent might mediate its interactions with other molecules, which is critical for understanding its behavior in a biological or chemical system. nih.goviaea.org

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways without performing the actual experiment. researchgate.net Using DFT, researchers can model the entire energy profile of a proposed reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the high-energy transition state that connects them.

The energy of the transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur. For instance, FMO and MEP analyses can suggest likely points of attack for a reagent, and these hypotheses can be tested by calculating the full reaction coordinate to validate the proposed mechanism. numberanalytics.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com This method is instrumental in drug design for optimizing the properties of a lead compound.

The QSAR methodology for derivatives of this compound would involve the following steps:

Data Set Preparation : A series of derivatives is synthesized, and their biological activity (e.g., antimicrobial or enzyme inhibition) is measured experimentally. This dataset is typically divided into a training set for building the model and a test set for validating it. jmaterenvironsci.com

Descriptor Calculation : For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. researchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the calculated descriptors (independent variables) to the biological activity (dependent variable). jmaterenvironsci.comresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using the compounds in the test set, which were not used to create the model. Statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²) are used to assess the model's robustness and predictive ability. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to focus their synthetic efforts on the most promising candidates. nih.govfrontiersin.org

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic aspects of the molecule and its ability to engage in polar interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size, shape, and branching of the molecule, which influences how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's solubility in fatty versus aqueous environments, crucial for membrane permeability. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Counts the potential sites for forming hydrogen bonds, a key type of intermolecular interaction. |

Applications of 2,4 Dihydroxy 5 Nitrobenzaldehyde As a Synthetic Building Block and Precursor

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The compound is a key player in the creation of various scaffolds that are essential for the development of new therapeutic agents.

2,4-Dihydroxy-5-nitrobenzaldehyde, also known as 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), is a critical intermediate in the synthesis of Entacapone. google.comepo.org Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of neurotransmitters. epo.org The synthesis of Entacapone involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylamino-cyanoacetamide. google.comepo.org This reaction is a key step in producing the final drug, which is used in the management of Parkinson's disease. epo.org

The stability of 3,4-dihydroxy-5-nitrobenzaldehyde is a critical factor in the synthesis of Entacapone, as it can degrade and affect the yield and purity of the final product. google.com Various synthetic routes have been developed to optimize the preparation of Entacapone, often focusing on the efficient and stable production of the 3,4-dihydroxy-5-nitrobenzaldehyde intermediate. google.comepo.orgias.ac.in Some processes involve the demethylation of a precursor like 3-methoxy-4-hydroxy-5-nitrobenzaldehyde (5-nitrovanillin) to obtain the dihydroxy benzaldehyde (B42025) derivative. epo.orgnih.gov

Table 1: Synthesis of Entacapone from this compound

| Reactant A | Reactant B | Catalyst | Product | Significance |

|---|---|---|---|---|

| 3,4-Dihydroxy-5-nitrobenzaldehyde | N,N-Diethylamino-cyanoacetamide | Piperidine acetate (B1210297) | Entacapone | Key step in the production of a COMT inhibitor for Parkinson's disease. google.comepo.org |

| 3-Alkoxy-4-hydroxy-5-nitrobenzaldehyde | N,N-Diethylcyanoacetamide | Mild acid | 3-O-alkylated Entacapone | Alternative route involving a dealkylation step to yield Entacapone. google.com |

Hydrazones are a class of organic compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor effects. nih.govimpactfactor.org this compound can be used to synthesize hydrazone derivatives. For example, it can be reacted with 2,4-dinitrophenylhydrazine (B122626) to form 2-hydroxy-5-nitrobenzaldehyde (B32719) 2,4-dinitrophenylhydrazone. nih.govnih.gov

The synthesis of hydrazones often involves the condensation of a hydrazide with an aldehyde or ketone. mdpi.com Research has shown that hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid exhibit interesting biological activities. nih.govresearchgate.net For instance, certain derivatives have shown antibacterial activity against Gram-positive bacteria, including MRSA. nih.govresearchgate.net Furthermore, some hydrazones with a nitrophenyl substituent have demonstrated promising antiproliferative activity against cancer cell lines. nih.govresearchgate.net

Table 2: Bioactive Hydrazone Derivatives

| Starting Material | Resulting Hydrazone Type | Reported Bioactivity |

|---|---|---|

| 2,4-Dihydroxybenzoic acid hydrazide | Hydrazide-hydrazones | Antibacterial, Antifungal, Antiproliferative nih.govresearchgate.net |

| 2-Hydroxy-5-nitrobenzaldehyde | 2,4-Dinitrophenylhydrazone | Stabilizers for carbonyl group detection nih.gov |

| 4-Hydroxy-3-nitrobenzaldehyde | Benzo[d]thiazole-containing hydrazones | Weak antibacterial and antifungal activity vjs.ac.vn |

The reactivity of the aldehyde and the directing effects of the hydroxyl and nitro groups make this compound a useful intermediate in the synthesis of various heterocyclic compounds. nih.govrsc.orgrsc.org These heterocyclic structures are core components of many pharmaceuticals. The nitro group, in particular, can be a precursor to an amino group through reduction, which opens up further synthetic possibilities for creating nitrogen-containing heterocycles. nih.gov

For instance, nitroalkenes, which can be conceptually derived from nitrobenzaldehydes, are valuable precursors for the synthesis of a wide range of N-heterocycles. nih.govrsc.orgrsc.org The synthesis of dihydroimidazo[1,5-b]cinnolinones has been achieved through a multicomponent reaction involving 4-nitrobenzaldehyde (B150856). frontiersin.org

Integration into Functional Materials Development

Beyond its pharmacological applications, this compound is also a valuable component in the creation of new materials with specific functions.

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are widely used as ligands in coordination chemistry. mdpi.comisca.in The hydroxyl groups in 2,4-dihydroxybenzaldehyde (B120756) can coordinate with metal ions, making it an excellent precursor for Schiff base ligands. These ligands can then form stable complexes with various transition metals. mdpi.com

Schiff bases derived from 2,4-dihydroxybenzaldehyde and their metal complexes have been investigated for their potential applications in various fields, including catalysis and as antimicrobial agents. For example, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been used to create Hsp90 inhibitors, which have potential as anticancer agents. conicet.gov.arnih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.

Table 3: Schiff Base Ligands and Metal Complexes from 2,4-Dihydroxybenzaldehyde Derivatives

| Amine Reactant | Metal Ion | Resulting Complex | Potential Application |

|---|---|---|---|

| α-Naphthylamine | Cu(II), Ni(II), Zn(II) | ML type complexes | Antimicrobial, Antifungal |

| Various amines | - | Resorcinol containing imines | Hsp90 inhibitors for cancer therapy conicet.gov.arnih.gov |

| Quinoline-3-carbohydrazide | Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) | Octahedral complexes | Antiproliferative mdpi.com |

2,4-Dihydroxybenzaldehyde and its derivatives can be used in the synthesis of polymers and other macromolecular structures. For instance, polymers have been prepared by the condensation of 2,4-dihydroxybenzaldehydeoxime with formaldehyde. ias.ac.in These polymers have been studied for their ion-exchange properties, showing selectivity for certain metal ions. ias.ac.in

Additionally, this compound has been incorporated into photo-switchable polymeric systems. In one study, it was used in the synthesis of a spiropyran-containing block copolymer that could be integrated with ZnS nanoparticles to create a photo-responsive material. ed.ac.uk

Application as a Matrix Component in Mass Spectrometry Imaging (MALDI-MSI)

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful, label-free analytical technique that provides spatial distribution information for a wide range of molecules, from small metabolites and lipids to large proteins, directly within tissue sections. bioanalysis-zone.com The selection of an appropriate matrix is a critical step in a MALDI-MSI experiment, as it directly influences the sensitivity, spatial resolution, and the types of analytes that can be effectively detected. bioanalysis-zone.comnih.gov An ideal matrix must efficiently absorb energy from the laser, co-crystallize with the analyte, and facilitate the desorption and ionization of the analyte molecules with minimal background interference in the mass region of interest. nih.gov

While there is a toolbox of established matrices, such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA), the search for novel matrices with improved performance for specific applications, particularly in the analysis of low molecular weight compounds, is an active area of research. bioanalysis-zone.commdpi.com In this context, derivatives of dihydroxybenzaldehyde, including nitrated forms, have been explored for their potential as effective MALDI matrices.

Research into compounds structurally similar to this compound provides insight into its potential utility as a MALDI-MSI matrix. For instance, its non-nitrated analog, 2,4-dihydroxybenzaldehyde (2,4-DHBA), has been investigated as a reactive matrix for the analysis of primary amines. nih.gov In such applications, the aldehyde group of the matrix reacts with the primary amine of the analyte to form a Schiff base, thereby enhancing the ionization efficiency of the target molecule. nih.gov This suggests that this compound could also serve as a reactive matrix for analytes containing primary amine functionalities.

Furthermore, the inclusion of a nitro group on the aromatic ring can enhance the performance of a MALDI matrix. A recent 2024 study highlighted that 2,4-dihydroxy-5-nitrobenzoic acid, a closely related compound, surpassed the performance of the widely used DHB matrix for the detection of phytohormones in plant tissues. nih.gov This enhanced performance suggests that the nitro group can be beneficial for the analysis of certain classes of small molecules. In a similar vein, other nitrated compounds, such as 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP), have been successfully introduced as novel matrices for imaging endogenous metabolites in tissues, demonstrating low background interference and high ionization efficiency in the positive-ion mode. nih.gov

The potential advantages of this compound as a MALDI-MSI matrix can be inferred from its functional groups. The dihydroxy-substituted aromatic ring provides the necessary chromophore for efficient absorption of UV laser energy, a fundamental requirement for any MALDI matrix. nih.gov The aldehyde group offers the possibility of on-tissue derivatization of specific analytes, such as primary amines, which can improve their detection. The nitro group, being strongly electron-withdrawing, can potentially enhance the proton affinity of the matrix, facilitating the ionization of analytes and improving sensitivity, as observed with other nitrated matrices. nih.govnih.gov

The table below summarizes the key functional groups of this compound and their potential roles in MALDI-MSI.

| Functional Group | Potential Role in MALDI-MSI |

| Dihydroxy Aromatic Ring | Efficiently absorbs UV laser energy, facilitating the desorption/ionization process. |

| Aldehyde Group | Can act as a reactive site for on-tissue derivatization of specific analytes (e.g., primary amines) to enhance their ionization. |

| Nitro Group | May enhance the proton affinity of the matrix, leading to improved ionization efficiency and sensitivity for certain analytes. |

While direct and extensive research on the application of this compound as a matrix for MALDI-MSI is not yet widely published, the evidence from structurally analogous compounds strongly suggests its potential as a valuable tool in the field, particularly for the analysis of small molecules and as a reactive matrix for specific classes of compounds. Further research is warranted to fully characterize its performance, including optimal application methods, analyte specificity, and achievable spatial resolution in tissue imaging.

Mechanistic and Methodological Investigations of Biological Interactions Involving 2,4 Dihydroxy 5 Nitrobenzaldehyde and Its Derivatives

Enzyme Inhibition Mechanistic Studies (In Vitro)

Xanthine (B1682287) Oxidase Inhibition Mechanisms and Structure-Activity Relationships

2,4-Dihydroxy-5-nitrobenzaldehyde has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout. Therefore, the inhibition of XO is a key therapeutic strategy for managing this condition.

Studies have shown that this compound exhibits a potent mixed-type inhibition of xanthine oxidase activity. This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. The inhibition is also time-dependent, a characteristic it shares with the clinically used XO inhibitor, allopurinol. Mechanistically, it has been demonstrated that this compound interacts with the molybdenum center of the xanthine oxidase enzyme. This interaction leads to the slow conversion of the aldehyde to its corresponding carboxylic acid.

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features of this compound that are essential for its inhibitory activity against xanthine oxidase. These investigations have highlighted the importance of three key structural components: the aldehyde group, the catechol moiety (the two hydroxyl groups on the benzene (B151609) ring), and the nitro group at the C-5 position. The absence or modification of any of these functional groups can lead to a significant reduction in the compound's ability to inhibit the enzyme.

| Compound/Feature | Role in Xanthine Oxidase Inhibition |

| Aldehyde moiety | Essential for the inhibitory activity. |

| Catechol moiety | Crucial for binding and inhibition. |

| Nitration at C-5 | Required for potent inhibition. |

Protein Binding and Interaction Analysis (In Vitro and In Silico)

Molecular Docking Simulations for Binding Site Prediction

Molecular docking simulations have been employed to predict and analyze the binding interactions of this compound and its derivatives with target proteins. These computational techniques provide insights into the binding affinity, orientation, and specific interactions between the ligand and the protein's active site.

In the context of xanthine oxidase, docking studies can elucidate how this compound fits into the active site and interacts with key amino acid residues. This information is crucial for understanding the mechanism of inhibition at a molecular level and for the rational design of new, more potent inhibitors.

For derivatives of 2,4-dihydroxybenzaldehyde (B120756), specifically Schiff bases, molecular docking has been instrumental in identifying their potential as inhibitors of Heat shock protein 90 (Hsp90). These simulations have helped in predicting the binding modes and affinities of these compounds within the ATP-binding pocket of Hsp90's N-terminal domain. For instance, the Schiff base derived from 2,4-dinitro phenylhydrazine (B124118) was identified as a high-scoring ligand due to its extensive hydrogen bond network with the protein. However, it is also noted that an excessive number of hydrogen bonds might not always correlate with higher inhibitory activity, suggesting that a balance of interactions is necessary for effective inhibition.

Spectroscopic Methods for Monitoring Binding Interactions (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are powerful tools for studying the binding interactions between small molecules and proteins in vitro. These methods can provide information on binding constants, the number of binding sites, and conformational changes in the protein upon ligand binding.

While specific spectroscopic data for the direct interaction of this compound with proteins was not found in the provided search results, the principles of these techniques are broadly applicable. For example, changes in the UV-Vis absorption spectrum of a protein or a ligand upon complex formation can indicate an interaction. Similarly, quenching of the intrinsic fluorescence of a protein (often due to tryptophan or tyrosine residues) upon the addition of a ligand can be used to quantify binding parameters. These methods are invaluable for validating the predictions made by in silico molecular docking studies and for providing a more complete picture of the binding event.

Cellular Pathway Modulation Studies (In Vitro Mechanistic Focus)

Hsp90 Inhibitor Mechanistic Investigations of Schiff Base Derivatives

Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been investigated as potential inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival. The inhibition of Hsp90's ATPase activity, which is essential for its chaperone function, represents an attractive strategy for cancer therapy.

In vitro studies have focused on elucidating the mechanism by which these Schiff base derivatives inhibit Hsp90. The primary mechanism of action is the suppression of Hsp90's ATPase activity, which is typically evaluated using assays such as the malachite green assay. By inhibiting ATP hydrolysis, these compounds disrupt the Hsp90 chaperone cycle, leading to the degradation of its client proteins and ultimately inducing cancer cell death.

Investigations of Antimicrobial Action Mechanisms (In Vitro)

The antimicrobial properties of this compound and its derivatives have been the subject of various in vitro investigations to elucidate their mechanisms of action against a range of pathogenic microbes. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Derivatives of this compound have demonstrated notable antimicrobial effects. For instance, a derivative, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, exhibited significant antibacterial and antifungal activities. oatext.com This compound showed excellent efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungi Aspergillus niger and Candida albicans, with a MIC of 10 μg/mL for all tested organisms. oatext.com The antimicrobial activity was evaluated using the agar (B569324) well diffusion method. oatext.com

Similarly, thiosemicarbazone derivatives of 2,4-dihydroxybenzaldehyde have been synthesized and evaluated for their antimicrobial potential. japsonline.com The compound 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (DHBPTSC) and its metal complexes were tested against various Gram-positive and Gram-negative bacteria. japsonline.com The antimicrobial activity of these compounds was assessed using the agar diffusion method, and the results were compared with the standard antibiotic streptomycin. japsonline.com

The presence of the nitro group is often crucial for the antimicrobial efficacy of these compounds. Studies on related nitroaromatic compounds, such as those derived from 4-hydroxy-3-nitrobenzaldehyde, have indicated that the nitro group can influence antibacterial activity. vjs.ac.vn For example, a hydrazone derivative containing a nitro group showed decreased antibacterial activity compared to derivatives with electron-donating groups. vjs.ac.vn This suggests that the electronic properties and substitution patterns on the benzaldehyde (B42025) ring are critical determinants of the antimicrobial action.

The general mechanism of action for many antimicrobial benzaldehyde derivatives involves the disruption of essential cellular processes in microorganisms. While specific mechanistic pathways for this compound are still under detailed investigation, related compounds are known to interfere with microbial respiration, cell membrane integrity, and DNA replication. nih.gov For instance, some antimicrobial agents cause membrane damage and leakage of intracellular components like proteins and DNA. nih.gov

Table 1: In Vitro Antimicrobial Activity of a this compound Derivative

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 29737) | Gram-positive bacteria | 10 |

| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 10 |

| Candida albicans (MTCC 277) | Fungus | 10 |

| Aspergillus niger (MCIM 545) | Fungus | 10 |

Data derived from a study on (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. oatext.com

Antioxidant Mechanisms (In Vitro Chemical Assays)